2-Bromo-4,5-dimethoxybenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-4,5-dimethoxybenzonitrile and related compounds involves multiple steps, including bromination, cyanation, and alkylation processes. A notable approach is the halodeboronation of aryl boronic acids, demonstrated through the NaOMe-catalyzed bromodeboronation, yielding various aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004). Another synthesis method involves using salicylaldehyde as the starting material, followed by a three-step procedure that includes bromination, cyanidation, and alkylation, achieving an overall yield of 47.7% (Meng Fan-hao, 2012).
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,5-dimethoxybenzonitrile is defined by its planar aromatic system, substituted with bromine and methoxy groups. The structure and packing of related compounds have been investigated, revealing chain-like arrangements and polymorphic behaviors, indicative of the versatile structural characteristics these compounds can exhibit (Britton, 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-4,5-dimethoxybenzonitrile are influenced by its functional groups. The bromine atom makes it a reactive site for further functionalization, such as Suzuki coupling reactions. Its methoxy groups can undergo demethylation under specific conditions, altering the molecule's reactivity and properties. The synthesis from trimethoxybenzene through a Friedel-Crafts reaction highlights the compound's versatility as a synthetic intermediate (W. Jin, 2011).
Scientific Research Applications
Synthesis of Organic Compounds : A study by Wang et al. (2016) discusses a synthetic method related to 4-hydroxybenzonitrile, yielding 3-bromo-4-isobutyloxyphenyl carbothioamide (Wang, Guo, Wang, Zhu, & Xu, 2016). Similarly, Szumigala et al. (2004) describe the halodeboronation of aryl boronic acids, enabling the synthesis of 2-bromo-3-fluorobenzonitrile with potential organic synthesis applications (Szumigala, Devine, Gauthier, & Volante, 2004).
Pharmaceutical Research : The compound has been involved in synthesizing key intermediates in pharmaceuticals. For instance, Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in Febuxostat (Meng Fan-hao, 2012). Huang Zhi-qiang (2011) identified Compound VI, derived from similar compounds, as a potential therapeutic agent for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
Herbicide Resistance in Plants : A study by Stalker, McBride, and Malyj (1988) demonstrated that transgenic plants expressing a bacterial detoxification gene achieved resistance to bromoxynil, a common herbicide, indicating the relevance of related compounds in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Spectroscopic Analysis : Kumar and Raman (2017) explored 5-Bromo-2-methoxybenzonitrile (5B2MOBN) using DFT, providing insights into geometrical parameters, FT-IR and FT-Raman spectra, and non-linear optical properties (Kumar & Raman, 2017).
Toxicology and Environmental Studies : Knight, Berman, and Häggblom (2003) studied the biotransformation of related compounds under various anaerobic conditions, shedding light on environmental degradation processes (Knight, Berman, & Häggblom, 2003).
Psychoactive and Toxic Effects : Delliou (1983) reported on the psychoactive and toxic effects of Bromo-DMA, a compound related to 2-Bromo-4,5-dimethoxybenzonitrile, and its detection methods (D. Delliou, 1983).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid inhalation, skin contact, and eye exposure.
Future Directions
Research on 2-Bromo-4,5-dimethoxybenzonitrile could explore:
- Functionalization : Developing new derivatives with modified functional groups.
- Biological Activity : Investigating potential pharmacological properties.
- Green Synthesis : Environmentally friendly synthetic routes.
Please note that this analysis is based on available information, and further studies may provide additional insights. For specific applications, consult relevant literature and experts in the field.
properties
IUPAC Name |
2-bromo-4,5-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLBFUAPLHUFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401673 | |
Record name | 2-bromo-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,5-dimethoxybenzonitrile | |
CAS RN |
109305-98-8 | |
Record name | 2-bromo-4,5-dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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